molecular formula C5H14ClN3 B074706 1,1-Diethylguanidine hydrochloride CAS No. 1114-39-2

1,1-Diethylguanidine hydrochloride

Cat. No.: B074706
CAS No.: 1114-39-2
M. Wt: 151.64 g/mol
InChI Key: BUFXTZQKWHOGPE-UHFFFAOYSA-N
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Description

1,1-Diethylguanidine hydrochloride is a chemical compound with the molecular formula C5H14ClN3. It is a derivative of guanidine, characterized by the presence of two ethyl groups attached to the nitrogen atom. This compound is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethylguanidine hydrochloride can be synthesized through the reaction of diethylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt ensuring the stability of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of diethylamine with cyanamide in the presence of a suitable catalyst. The reaction mixture is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is subsequently purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethylguanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted guanidine compounds.

Scientific Research Applications

1,1-Diethylguanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein denaturation.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1-diethylguanidine hydrochloride involves its interaction with various molecular targets. The compound can act as a strong base, facilitating the deprotonation of acidic functional groups in biological molecules. It also has the ability to form hydrogen bonds, which can influence the conformation and activity of proteins and enzymes.

Comparison with Similar Compounds

    Guanidine hydrochloride: A simpler derivative with a single guanidine moiety.

    N,N-Dimethylguanidine hydrochloride: Another derivative with two methyl groups instead of ethyl groups.

    1,1-Diethyl-2-thiourea: A sulfur-containing analog.

Uniqueness: 1,1-Diethylguanidine hydrochloride is unique due to the presence of two ethyl groups, which enhance its lipophilicity and influence its reactivity compared to other guanidine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

1,1-diethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-3-8(4-2)5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFXTZQKWHOGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149645
Record name 1,1-Diethylguanidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-39-2
Record name Guanidine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethylguanidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethylguanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethylguanidine hydrochloride
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